molecular formula C13H11ClO5S B2536376 Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate CAS No. 886498-59-5

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate

Cat. No.: B2536376
CAS No.: 886498-59-5
M. Wt: 314.74
InChI Key: HHLPOCSOIUIVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate is a furan-based compound featuring a 4-chlorophenylsulfonylmethyl group at the 5-position of the furan ring and a methyl ester at the 2-position.

Properties

IUPAC Name

methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO5S/c1-18-13(15)12-7-4-10(19-12)8-20(16,17)11-5-2-9(14)3-6-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLPOCSOIUIVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Sulfonylmethyl Group: The sulfonylmethyl group can be introduced via sulfonylation reactions. This step often involves the reaction of a suitable sulfonyl chloride with a methyl group in the presence of a base.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate involves its interaction with specific molecular targets. The sulfonylmethyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents on Furan Ring Aromatic Group Key Functional Groups Biological Activity Reference
Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate -SO₂-CH₂- at C5, -COOCH₃ at C2 4-Chlorophenyl Sulfonylmethyl, methyl ester Not reported -
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate Direct 2-fluoro-4-nitrophenyl at C5 2-Fluoro-4-nitrophenyl Nitro, fluoro Antimycobacterial (MbtI inhibition)
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate Hydroxymethyl at C3, substituted phenyl at C5 4-Hydroxy-2-methoxy-6-methylphenyl Hydroxy, methoxy, methyl Cytotoxic (K-562, BEL-7420 cells)
Methyl 5-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate Sulfanylmethyl-pyrimidoindole at C5 4-Chlorophenyl Sulfanylmethyl, pyrimidoindole Pharmacological target (unexplored)
5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde Aldehyde at C2, substituted phenyl at C5 4-Chloro-2-methylphenyl Aldehyde, methyl Pharmaceutical intermediate

Key Observations:

Substituent Effects on Bioactivity: The nitro and fluoro groups in Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate enhance antimycobacterial activity by targeting iron acquisition pathways in Mycobacterium tuberculosis . Hydroxy and methoxy groups in phenolic derivatives (e.g., compounds 1–3 from ) correlate with cytotoxicity, likely due to redox activity or hydrogen-bonding interactions with cellular targets .

Synthesis Strategies :

  • Fluorinated nitro derivatives are synthesized via Meerwein arylation (e.g., coupling diazonium salts with methyl furan-2-carboxylate) .
  • Sulfonylmethyl-linked compounds may require sulfonation or coupling reactions (e.g., thiol-ene chemistry) to introduce the -SO₂-CH₂- moiety.

Crystallography and Conformational Stability :

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate exhibits a planar molecular structure stabilized by stacking interactions and weak CH···F bonds, as revealed by SC-XRD .
  • The sulfonyl group in the target compound could promote intermolecular dipole-dipole interactions or hydrogen bonding, altering crystal packing compared to nitro or ester analogs.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Solubility LogP (Predicted) Key Functional Impact
This compound ~340.78 Low (lipophilic) ~3.5 High membrane permeability
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 309.25 Moderate in acetone/ethanol ~2.8 Crystallinity aids formulation
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate 322.29 Low (hydrophobic) ~2.5 Cytotoxicity linked to phenolic OH

Key Notes:

  • Solubility challenges are common in sulfonyl-containing compounds, necessitating prodrug strategies or formulation enhancements.

Biological Activity

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C12H12ClO4S
  • Molecular Weight : 287.74 g/mol

The presence of the furan ring, a sulfonyl group , and a chlorophenyl moiety contributes to its biological activity. The sulfonyl group is particularly relevant for enzyme inhibition and antibacterial properties.

1. Antibacterial Activity

This compound has shown promising antibacterial properties. In vitro studies demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness was evaluated using standard disk diffusion methods, and results indicated significant inhibition zones compared to controls.

Bacterial StrainInhibition Zone (mm)Classification
Salmonella typhi15Moderate
Bacillus subtilis18Strong
Escherichia coli10Weak
Staphylococcus aureus12Moderate

2. Enzyme Inhibition

The compound exhibits notable enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary infections.

  • Acetylcholinesterase Inhibition : The compound showed an IC50 value of approximately 25 µM, indicating effective inhibition compared to known inhibitors.
  • Urease Inhibition : The compound was also tested for urease inhibitory activity, yielding an IC50 value of around 30 µM.

3. Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro assays using various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation.

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Results : The compound reduced cell viability by over 50% at concentrations of 50 µM after 48 hours of treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The sulfonyl group likely interacts with the active sites of target enzymes, leading to inhibition.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, contributing to its anticancer effects.

Case Study 1: Antibacterial Efficacy

In a study conducted on a series of synthesized derivatives, this compound was compared with other compounds for antibacterial efficacy. The results indicated that modifications in the structure significantly affected the antibacterial potency, emphasizing the importance of the chlorophenyl group in enhancing activity against Gram-negative bacteria .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer potential of this compound against various human cancer cell lines. The study concluded that the compound not only inhibited cell growth but also triggered apoptosis pathways, which could be further explored for developing new anticancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.